molecular formula C14H8Cl2N2O B11924906 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one

1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one

Cat. No.: B11924906
M. Wt: 291.1 g/mol
InChI Key: YGLSAIXBFSAXBW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one typically involves the reaction of 2,5-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological activities.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenylquinazolin-4(1H)-one: Similar structure but with different substitution patterns.

    4(3H)-Quinazolinone: A simpler quinazolinone derivative with fewer functional groups.

    2-Phenylquinazolin-4(3H)-one: Another quinazolinone derivative with a phenyl group at the 2-position.

Uniqueness

1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H8Cl2N2O/c15-9-5-6-11(16)13(7-9)18-8-17-14(19)10-3-1-2-4-12(10)18/h1-8H

InChI Key

YGLSAIXBFSAXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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